5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
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Overview
Description
5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a complex organic compound that features a bromine atom, an imidazo[2,1-b]thiazole ring, and a nicotinamide moiety.
Mechanism of Action
Target of Action
The primary targets of the compound 5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide are cancer cells, specifically kidney cancer cells . This compound has shown a moderate ability to suppress the growth of these cells .
Mode of Action
The compound this compound interacts with its targets by inhibiting their growth . This is achieved through the disruption of cellular processes, leading to the death of the cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in cell growth and proliferation . The compound’s action leads to the disruption of these pathways, resulting in the suppression of cancer cell growth .
Result of Action
The molecular and cellular effects of the action of this compound include the suppression of cancer cell growth . This compound has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under controlled conditions . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the formation of the imidazo[2,1-b]thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with other functional groups .
Scientific Research Applications
5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
Pifithrin-β: An antineoplastic agent.
WAY-181187: An anxiolytic agent.
Uniqueness
5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is unique due to its specific structural features, such as the presence of both the imidazo[2,1-b]thiazole ring and the nicotinamide moiety. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4OS/c18-12-7-11(8-19-9-12)16(23)20-14-4-2-1-3-13(14)15-10-22-5-6-24-17(22)21-15/h1-4,7-10H,5-6H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSOPOHTYHLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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